1-Adamantanemethanol

Description

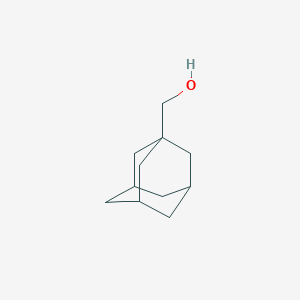

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGOOIANLZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227818 | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-71-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Adamantanemethanol and Its Derivatives

Established Synthetic Routes to 1-Adamantanemethanol

The synthesis of this compound can be achieved through several established chemical pathways, including adaptations of the Ritter reaction and various reductive approaches.

Adaptations of Ritter Reaction Protocols

While the Ritter reaction is more commonly associated with the formation of amides from nitriles and a carbocation source, it serves as a crucial step in a multi-stage synthesis of adamantane (B196018) derivatives, including substituted versions of this compound. For instance, 3-amino-1-adamantanemethanol has been synthesized starting from adamantane carboxylic acid. scientific.netresearchgate.net This process involves a sequence of reactions including a Ritter reaction, followed by hydrolysis, neutralization, and a final reduction step to yield the target molecule. scientific.netresearchgate.net This demonstrates that the Ritter reaction is instrumental in introducing nitrogen-containing functionalities to the adamantane cage, which can then be chemically modified to produce compounds like 3-amino-1-adamantanemethanol. scientific.netresearchgate.net

Reductive Synthesis Approaches

Reductive methods provide a direct route to this compound from its corresponding carboxylic acid or ester derivatives.

One highly efficient method is the Bouveault–Blanc reduction. The reduction of methyl adamantane-1-carboxylate using a high surface area sodium dispersion (Na-D15) in the presence of isopropanol (B130326) has been shown to produce this compound in an excellent yield of 98%. acs.org This method offers mild reaction conditions, avoiding the need for external heating. acs.org

| Starting Material | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| Methyl adamantane-1-carboxylate | Na-D15, i-PrOH, hexane, 0°C to rt | This compound | 98 | acs.org |

Another common approach involves the reduction of 1-adamantanecarboxylic acid methyl esters. google.com The reduction of these ester derivatives, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄), is a standard procedure for obtaining the corresponding hydroxymethyl adamantanes. google.com

Alternative Preparative Strategies for this compound

Beyond the aforementioned routes, other strategies have been employed for the synthesis of this compound. A prominent two-step approach begins with the Koch-Haaf reaction. wikipedia.org In this reaction, adamantane is carboxylated using formic acid and a strong acid catalyst to produce 1-adamantanecarboxylic acid. wikipedia.orgorgsyn.org This carboxylic acid can then be esterified and subsequently reduced to furnish this compound. google.comgoogle.com

Another versatile, though less direct, synthetic route involves the use of the Grignard reaction. organicchemistrytutor.comwikipedia.org This method would typically involve the preparation of an adamantyl Grignard reagent, such as 1-adamantylmagnesium bromide, from the corresponding haloadamantane. The subsequent reaction of this organometallic intermediate with formaldehyde (B43269) (methanal) as the electrophile, followed by an acidic workup, yields this compound. organicchemistrytutor.comlibretexts.orgpressbooks.pub The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form a new carbon-carbon bond. pressbooks.pub

Synthesis of Functionalized this compound Derivatives

The hydroxyl group of this compound serves as a reactive handle for the synthesis of a wide array of functionalized derivatives.

Esterification Reactions for this compound

This compound readily undergoes esterification with various carboxylic acid derivatives. A notable example is its reaction with trimellitic anhydride (B1165640) chloride. This reaction yields the diester-anhydride, 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride, which is a valuable intermediate for further functionalization. bibliotekanauki.plresearchgate.net

The formation of sulfonate esters is another important transformation. For example, this compound can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the alcohol into 1-adamantylmethyl tosylate, a derivative with a tosylate group that is an excellent leaving group for subsequent nucleophilic substitution reactions. pearson.comadelaide.edu.au

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Trimellitic anhydride chloride | 4-(Adamant-1-ylmethoxycarbonyl)phthalanhydride | bibliotekanauki.plresearchgate.net |

| This compound | p-Toluenesulfonyl chloride | 1-Adamantylmethyl tosylate | pearson.comadelaide.edu.au |

Formation of N-Substituted Phthalimides from this compound Precursors

The derivatives of this compound can be used to synthesize more complex molecules such as N-substituted phthalimides. The intermediate prepared via esterification, 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride, is particularly useful for this purpose. bibliotekanauki.plresearchgate.net

This anhydride can be reacted with a variety of amino acids in a solvent such as dry dimethylformamide (DMF) under reflux conditions. bibliotekanauki.pl This reaction opens the anhydride ring and forms an imide, resulting in the creation of N-substituted-4-(adamant-1-ylmethoxycarbonyl)phthalimides. This method allows for the attachment of the bulky adamantane moiety to various amino acid structures through a stable phthalimide (B116566) linkage. bibliotekanauki.plresearchgate.net

Multi-directional Synthesis Strategies Utilizing this compound as a Core

Multi-directional synthesis offers an efficient pathway to construct complex molecules with a high degree of symmetry by functionalizing multiple equivalent positions on a core structure in a single synthetic sequence. This compound and its polyol derivatives serve as excellent scaffolds for such strategies due to the rigid and symmetric nature of the adamantane cage. These strategies are categorized based on the number of functional groups introduced simultaneously.

One-directional Functionalization

One-directional synthesis from this compound involves the transformation of its single hydroxymethyl group into other functionalities. arkat-usa.orgresearchgate.net For instance, Swern oxidation of commercially available this compound (22) yields 1-adamantanecarboxaldehyde (23) with an 82% yield. arkat-usa.org This aldehyde can then undergo further reactions, such as (Z)-selective Horner-Emmons olefination to produce cis-olefins. arkat-usa.org Another example includes the conversion of this compound into adamantanes functionalized with a (2R,1S)-2-formyl-1-cyclopropyl residue through Charette enantioselective cyclopropanation. arkat-usa.orgresearchgate.net Additionally, rhodium-catalyzed C-H insertion of carbenes derived from α-diazo-β-keto-esters has been used to create adamantane-cyclopentanone annulation products. arkat-usa.org

Two-directional Functionalization

Starting from 1,3-adamantanedimethanol, two-directional synthesis allows for the simultaneous introduction of two identical functional groups. This approach has been utilized to create adamantanes with two 4-ethoxy- (or 4-t-butoxy)-3-diazo-2,4-dioxobutyl residues through condensation reactions with the corresponding diazo-acetate esters. arkat-usa.org The resulting di-α-diazo-β-keto-ester can undergo two-directional rhodium-catalyzed C-H insertion reactions to form annulated products. arkat-usa.org The concept of two-directional synthesis has proven to be highly efficient in natural product synthesis, as it can generate multiple rings and control several stereocenters in a single step. arkat-usa.org

Four-directional Functionalization

Four-directional synthesis from 1,3,5,7-adamantanetetramethanol represents a powerful method for creating highly symmetric, tetra-substituted adamantane derivatives. arkat-usa.orgresearchgate.net This strategy has been employed to synthesize adamantanes with four identical substituents, thereby preserving the inherent symmetry of the core structure. arkat-usa.org For example, 1,3,5,7-adamantanetetramethanol can be converted into tetra-aldehydes and subsequently into tetra-β-keto-esters. arkat-usa.org However, challenges such as low solubility of intermediates can hinder the success of these transformations. For example, attempted four-directional Charette cyclopropanation of a tetra-cis-alkene derived from 1,3,5,7-adamantanetetramethanol was unsuccessful due to the low solubility of the substrate. arkat-usa.org Despite these challenges, four-directional transformations are well-documented for creating four carbon-heteroatom bonds or for the derivatization of adamantanes functionalized with four identical tertiary aromatic rings. arkat-usa.org

Synthesis of Amino-substituted Adamantanemethanols

Amino-substituted adamantanemethanols are valuable intermediates in medicinal chemistry. One notable example is the synthesis of 3-amino-1-adamantanemethanol from 1-adamantanecarboxylic acid. This multi-step process involves a Ritter reaction, followed by hydrolysis, neutralization, and finally a reduction step, achieving a total yield of 43%. researchgate.netresearchgate.net The structure of the final product is typically confirmed using various analytical techniques including elemental analysis, IR spectroscopy, mass spectrometry, and NMR. researchgate.net Another approach to synthesizing amino-substituted adamantanes involves the Mitsunobu condensation of adamantane alcohols with phthalimide, followed by hydrolysis via the Gabriel method to yield aminomethyl- and aminoethyladamantanes. nih.gov

Glycidyl (B131873) Ether Derivatives from this compound

This compound is a key precursor in the synthesis of (1-adamantyl)methyl glycidyl ether (AdaGE), a versatile monomer for living polymerization. fortunachem.comchemicalbook.comhsppharma.comlabmix24.comruifuchemical.com The synthesis of glycidyl ether derivatives can also be achieved from di- and tetra-hydroxy adamantane derivatives. For example, the diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (B1225811) (DGEBAD) is synthesized from 1,3-bis(4-hydroxyphenyl)adamantane (BHPA) and epichlorohydrin (B41342) in a two-step method. researchgate.net Similarly, adamantanebisphenol glycidyl ethers, such as 1,3-bis(4-glycidyloxyphenyl)adamantane and 2,2-bis(4-glycidyloxyphenyl)adamantane, can be synthesized and subsequently hydrogenated to produce non-aromatic adamantane derivatives. google.com The synthesis of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidyl ether (BPHA) generally starts from adamantane, which is then used to form the hydroxyphenol adduct, followed by a glycidol (B123203) etherification reaction. chembk.com

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods play a significant role in both the synthesis and functionalization of this compound. For instance, the hydrogenolysis of this compound to 1-methyladamantane (B139842) can be achieved using various platinum-based catalysts. researchgate.net A study comparing different catalysts found that Pt/Al(PO3)3 showed high conversion and yield for this transformation under a hydrogen atmosphere. researchgate.net

Table 1: Catalyst Performance in the Hydrogenolysis of this compound researchgate.net

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| Pt/Al(PO3)3 | 99 | 98 |

| Pt/C | 15 | 13 |

| Pt/Al2O3 | 21 | 19 |

| Pt/SiO2 | <1 | <1 |

| Pt/TiO2 | 6 | 5 |

Reaction conditions: this compound (0.50 mmol), catalyst (Pt: 3.0 mol %), decane (B31447) (2.0 mL), 90 °C, H2 (1 atm, balloon), 24 h. Conversion and yields were determined by GC and ¹H NMR analysis, respectively.

In the realm of derivatization, catalytic oxidation provides a pathway to introduce further hydroxyl groups onto the adamantane core. The oxidation of this compound in acetonitrile (B52724) can lead exclusively to the corresponding aldehyde. However, by using a manganese-based catalyst in a solvent like hexafluoroisopropanol (HFIP), the reaction can be directed towards hydroxylation of the adamantane C-H bonds, with a preference for the tertiary positions. acs.org Furthermore, this compound has been employed as a nucleophile in organocatalytic reactions, such as the enantiodivergent synthesis of chiral sulfinimidate esters. acs.org In a different catalytic application, a copper dichloride complex with dimethylglyoxime (B607122) has been used to catalyze the oxidation of adamantane in a water-acetonitrile solution with hydrogen peroxide, leading to a mixture of tri-, tetra-, and penta-oxygenated products, predominantly polyols. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. While traditional synthetic methods often rely on harsh reagents and organic solvents, greener alternatives are being explored to enhance sustainability.

One key principle of green chemistry is the use of catalysis . Research has shown the utility of various catalytic systems in reactions involving adamantane derivatives. For instance, the hydrogenolysis of this compound to 1-methyladamantane can be performed using heterogeneous catalysts, which can be easily recovered and reused. Hierarchical beta zeolites have been investigated as sustainable catalysts for the isomerization of related terpene oxides, suggesting their potential applicability in adamantane chemistry. The use of a 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (MDBP)–aluminium complex for the ring-opening polymerization of ε-caprolactone with this compound as an initiator is another example of a controlled, catalyst-driven process.

The use of less hazardous chemical syntheses is another cornerstone of green chemistry. An example in a related synthesis is the use of hydrogen peroxide as an eco-friendly oxidant in the preparation of 3-amino-1-adamantanemethanol, as it produces water as the only byproduct. This approach avoids the use of more toxic and environmentally damaging oxidizing agents.

Atom economy and the reduction of waste are also critical considerations. The development of single-step reactions, such as the synthesis of 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine, improves efficiency and reduces the number of synthetic steps, thereby minimizing waste generation. This particular method also avoids the use of highly toxic reagents like phosgene (B1210022) derivatives, which are common in isocyanide synthesis.

Furthermore, the exploration of safer solvents and reaction conditions is evident in the field. The use of solvent-free microwave irradiation has been reported for the synthesis of melamine (B1676169) derivatives from cyanuric chloride and adamantane-containing nucleophiles. This technique can lead to significantly reduced reaction times and eliminates the need for volatile organic solvents. While not directly applied to this compound synthesis in the reviewed literature, this points to a promising green chemistry approach for related adamantane derivatives.

The table below summarizes some of the green chemistry approaches that have been applied in the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in Adamantane Chemistry | Example Reaction/Process | Benefits |

|---|---|---|---|

| Catalysis | Use of reusable and efficient catalysts. | Hydrogenolysis of this compound using heterogeneous catalysts. | Catalyst recyclability, improved reaction control. |

| Less Hazardous Reagents | Replacement of toxic reagents with safer alternatives. | Use of H2O2 as an oxidant in the synthesis of 3-amino-1-adamantanemethanol. | Formation of water as a benign byproduct. |

| Atom Economy | Designing synthetic routes to maximize the incorporation of all materials. | Single-step synthesis of 1-(1-isocyanoethyl)adamantane. | Reduced waste, increased efficiency. |

| Safer Solvents/Conditions | Use of solvent-free methods or environmentally benign solvents. | Microwave-assisted synthesis of adamantane-containing triazines. | Reduced solvent use, faster reaction times. |

Chemical Transformations and Reaction Mechanisms of 1 Adamantanemethanol

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol functionality of 1-adamantanemethanol can be oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

Common oxidizing agents such as chromium trioxide and potassium permanganate (B83412) can be used to convert the hydroxymethyl group into a carboxylic acid. For instance, the Swern oxidation, a milder method, effectively converts this compound to 1-adamantanecarbaldehyde. arkat-usa.org Another efficient method for this transformation is the aerobic oxidation catalyzed by a nitroxyl (B88944) radical/copper system. jst.go.jp In a specific example, using 1-Me-AZADO as the nitroxyl radical catalyst in the presence of a copper salt and a base like DMAP in acetonitrile (B52724) under an ambient air atmosphere, this compound was converted to 1-adamantanecarbaldehyde in high yield. jst.go.jp

These oxidation reactions are fundamental in elaborating the structure of this compound for various applications. The resulting aldehydes and carboxylic acids are valuable intermediates for further functionalization.

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group of this compound can be replaced by a halogen atom, typically through reaction with a halogenating agent. This transformation is a crucial step for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide, facilitates nucleophilic attack. The resulting 1-(halomethyl)adamantane can then react with various nucleophiles. For example, this compound has been used in nucleophilic aromatic substitution (SNAr) reactions. In the synthesis of the Nav1.7 inhibitor GDC-0276, this compound was reacted with t-butyl 5-chloro-2,4-difluorobenzoate in a regioselective SNAr reaction. researchgate.net

The mechanism of nucleophilic substitution at the methylene (B1212753) carbon attached to the adamantyl cage generally follows an SN2 pathway, although SN1-type reactions can occur if a carbocation can be stabilized. The bulky adamantyl group can sterically hinder the backside attack required for a typical SN2 reaction, potentially slowing down the reaction rate.

Ring Expansion and Contraction Reactions Involving the Adamantane (B196018) Core

While the adamantane core is known for its high stability, reactions that lead to its rearrangement are of significant interest in synthetic chemistry. Ring expansion and contraction reactions involving the adamantane core of derivatives like this compound can lead to the formation of other polycyclic systems. researchgate.net

These transformations often proceed through carbocationic intermediates. masterorganicchemistry.com For instance, the generation of a carbocation adjacent to the adamantane cage can induce a Wagner-Meerwein type rearrangement, where a C-C bond of the cage migrates, leading to a ring-expanded or contracted product. uchicago.edu While specific examples detailing ring expansion or contraction starting directly from this compound are not prevalent in the provided search results, the general principles of carbocation-mediated rearrangements are applicable to the adamantane system. masterorganicchemistry.comwikipedia.org Such reactions are often complex and can lead to a mixture of products.

Mechanistic Investigations of Key Reactions

Ritter Reaction Mechanisms in Adamantane Functionalization

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and a carbocation source. chemistry-reaction.comwikipedia.org Alcohols, particularly tertiary alcohols that can readily form stable carbocations in strong acid, are common starting materials. chemistry-reaction.comnrochemistry.com

The mechanism of the Ritter reaction involves the following key steps:

Carbocation Formation: The alcohol is protonated by a strong acid, followed by the loss of a water molecule to generate a carbocation. chemistry-reaction.comnrochemistry.comyoutube.com

Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion. nrochemistry.comname-reaction.com

Hydrolysis: The nitrilium ion is then hydrolyzed by water to yield the final N-alkyl amide product. youtube.comname-reaction.com

While this compound is a primary alcohol, the adamantyl group can stabilize a carbocation at the bridgehead position. Functionalization of the adamantane core using the Ritter reaction is a common strategy. researchgate.net For example, 3-amino-1-adamantanemethanol has been synthesized from adamantane carboxylic acid via a Ritter reaction. researchgate.net

Radical Reactions of this compound

The adamantane framework can participate in radical reactions. The 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals. rsc.org This property influences its reactivity in processes like chlorine atom abstraction and addition to electron-poor alkenes. rsc.org

While the direct involvement of this compound in radical reactions is not extensively detailed in the provided search results, the formation of adamantane-based radicals is a known process. For instance, radical cascade reactions have been utilized in the synthesis of this compound itself. chimia.ch One such method involves the radical carbonylation of 1-iodoadamantane (B1585816) followed by in situ reduction of the resulting aldehyde. chimia.ch Another approach demonstrated the successful synthesis of this compound from a bromoalkane precursor via a radical reaction initiated by UV light. chimia.ch

Computational and Spectroscopic Studies of 1 Adamantanemethanol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the properties of 1-adamantanemethanol at an atomic level. These computational methods provide insights into the molecule's structure, stability, and reactivity.

Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in three-dimensional space. The adamantane (B196018) cage is rigid, so the primary conformational flexibility arises from the rotation of the hydroxymethyl group (-CH₂OH).

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. biorxiv.orgneupsykey.com For this compound, this landscape is shaped by the interplay of various non-covalent interactions. nih.gov Theoretical studies can map these landscapes to identify low-energy pathways for conformational changes. biorxiv.orgneupsykey.com The most stable conformers correspond to energy minima on this landscape. researchgate.net The study of these energy landscapes is crucial for understanding the dynamic behavior of the molecule. neupsykey.comnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure of this compound. acs.org These calculations provide information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

The results from these calculations can be used to predict various properties:

Dipole Moment: Calculations have been used to determine the dipole moments of adamantane derivatives, which influence their intermolecular interactions and solubility. nih.gov

Reactivity: The electronic structure provides clues about the most likely sites for chemical reactions. For instance, the oxygen atom of the hydroxyl group is a site of high electron density, making it susceptible to electrophilic attack.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netrsc.orgustc.edu.cn For this compound, MD simulations can provide a detailed picture of its behavior in different environments, such as in solution or in the solid state. x-mol.net

These simulations can reveal:

Structural Dynamics: How the molecule vibrates, rotates, and translates.

Intermolecular Interactions: The formation and breaking of hydrogen bonds between this compound molecules or with solvent molecules. rsc.org

Phase Transitions: MD simulations can complement experimental studies by providing an atomistic view of the mechanisms behind phase transitions.

For example, MD simulations have been used to study the encapsulation of adamantane derivatives within carbon nanotubes, revealing the dynamics of these host-guest systems. researchgate.net While this specific study did not focus on this compound, the methodology is directly applicable.

Electronic Structure and Reactivity Predictions

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the structure and dynamics of this compound in its various phases.

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules and has been instrumental in characterizing the phase transitions of this compound. x-mol.netresearchgate.net Studies have shown that this compound undergoes an order-disorder phase transition at approximately 271-272 K. researchgate.netresearchgate.net

Below its melting point of 389.5 K, this compound exists in an orthorhombic phase (Phase I). researchgate.netacs.org In this phase, there is a statistical disorder of the hydrogen atom in the hydroxyl group. researchgate.netacs.org Upon cooling to around 272 K, it transforms into a monoclinic phase (Phase II), which is more ordered. researchgate.netresearchgate.netacs.org

Key findings from Raman spectroscopic studies include:

Vibrational Mode Assignment: The assignment of all frequency modes in the experimental Raman spectrum has been aided by calculated frequencies and intensities. researchgate.netresearchgate.net

Phase Transition Characterization: The evolution of the Raman spectrum as a function of temperature, particularly the changes in the O-H vibrational modes, confirms the structural transformation. researchgate.net The continuous nature of this transition is consistent with a group-subgroup relationship between the high-temperature and low-temperature phases. researchgate.netacs.org

Order-Disorder Nature: The analysis of Raman bands indicates that the phase transition is of an order-disorder type, as it is not accompanied by any mode softening. researchgate.net

Table 1: Crystalline Phases of this compound An interactive data table.

| Phase | Crystal System | Space Group | Temperature Range | Key Feature |

|---|---|---|---|---|

| Phase I | Orthorhombic | Pnnm | 272 K - 389.5 K | Orientationally ordered with statistical disorder of the H atom in the -OH group. researchgate.netacs.org |

Solid-state NMR (ssNMR) spectroscopy is a versatile technique for obtaining atomic-level information about the structure, dynamics, and packing of molecules in the solid state. rsc.orgnih.govnih.gov For molecules like this compound, ssNMR can provide insights that are complementary to those obtained from diffraction and Raman spectroscopy.

While specific, in-depth ssNMR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of the technique are widely applied to similar organic solids. mdpi.com Cross-polarization (CP) techniques can be used to enhance the signals of low-abundance nuclei like ¹³C, borrowing magnetization from abundant protons to improve sensitivity. mdpi.com

Potential applications of ssNMR to this compound would include:

Distinguishing Crystalline Phases: The ¹³C chemical shifts would be sensitive to the local electronic environment and molecular packing, allowing for the differentiation between Phase I and Phase II.

Probing Hydrogen Bonding: ssNMR is highly sensitive to hydrogen bonding. Techniques like ¹H MAS NMR could directly probe the proton environments and dynamics associated with the hydroxyl groups, providing details about the disorder in Phase I.

Characterizing Molecular Dynamics: By measuring relaxation times and using variable-temperature experiments, ssNMR can quantify the motions of the adamantane cage and the hydroxymethyl group, providing a more complete picture of the dynamics during the phase transition.

X-ray Diffraction Studies of Crystalline Phases

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. forcetechnology.com The diffraction pattern is unique to a specific crystalline phase, providing information on the unit cell dimensions, space group, and arrangement of atoms. usp.org For this compound, XRD studies have been crucial in identifying and characterizing its polymorphic forms. researchgate.netacs.org Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has been investigated for this compound through single-crystal and powder X-ray diffraction. researchgate.netacs.orgcore.ac.uk

Below its melting temperature of 389.5 ± 0.4 K, this compound exists as an orientationally ordered orthorhombic crystal, designated as Phase I. researchgate.netacs.orgresearchgate.net This phase was characterized at 275 K using high-resolution X-ray single-crystal diffraction. core.ac.uk The structure was determined to belong to the space group Pnnm. researchgate.netacs.orgcore.ac.uk A notable feature of this phase is a statistical disorder of the hydrogen atom of the hydroxyl group, which is attributed to the position of one of the independent molecules on a mirror plane in the crystal lattice. researchgate.netacs.orgfigshare.com The hydrogen bonds in this phase involve the O-H dipoles of six neighboring molecules, forming a three-dimensional hexagonal network. upc.edu

Table 1: Crystallographic Data for Orthorhombic Phase I of this compound at 275 K

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnnm |

| Z (molecules per unit cell) | 12 |

This table is based on data from references researchgate.netacs.orgcore.ac.uk.

Upon cooling, Phase I undergoes a continuous order-disorder transition to a low-temperature monoclinic form, known as Phase II. researchgate.netacs.org This transition occurs at approximately 272 K. researchgate.netacs.orgfigshare.com The structure of Phase II was determined through high-resolution X-ray powder diffraction at 90 K, as the single crystal tends to be damaged during the cooling transition from Phase I. core.ac.uk The monoclinic phase belongs to the space group P2₁/n and is related to the orthorhombic Phase I by a group-subgroup relationship, which is consistent with the continuous nature of the phase transition. researchgate.netacs.orgresearchgate.net

Table 2: Crystallographic Data for Monoclinic Phase II of this compound at 90 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z (molecules per unit cell) | 12 |

This table is based on data from references researchgate.netacs.orgfigshare.com.

Orthorhombic Phase I Characterization

Differential Thermal Analysis for Polymorphism Investigation

DTA also identified the solid-solid phase transition from the low-temperature monoclinic Phase II to the high-temperature orthorhombic Phase I at approximately 272 K. researchgate.netacs.org The continuous nature of this order-disorder transition was further investigated as a function of pressure using high-pressure DTA. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and characterize the vibrational modes of molecules. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its molecular structure. rsc.orgrsc.org Key features in the spectrum include a broad band in the 3400-3000 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group, and bands around 2900 cm⁻¹ corresponding to the C-H stretching vibrations of the adamantane cage. rsc.org The FTIR spectrum is often used to confirm the identity and purity of the compound. thermofisher.com

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. youtube.comlibretexts.org For this compound (molecular weight 166.26 g/mol ), electron ionization often leads to the loss of a hydrogen atom to form the stable 1-adamantyl cation (m/z 135). nih.gov The fragmentation of alcohols typically involves cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org Further fragmentation of the adamantane cage can lead to a series of characteristic smaller ions. nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. rsc.org

Advanced Materials and Polymer Science Applications of 1 Adamantanemethanol Derivatives

Polymerization Initiators and Monomers from 1-Adamantanemethanol

This compound serves as a crucial precursor for synthesizing various monomers and initiators used in polymer chemistry. Its derivatives are particularly significant in controlled/living polymerization techniques, which allow for the precise construction of polymer architectures.

One primary application is in the synthesis of adamantyl-containing monomers. For instance, this compound is a key reagent for producing (1-adamantyl)methyl glycidyl (B131873) ether, a building block for living polymerization. nih.gov More commonly, it is used to synthesize adamantyl methacrylate (B99206) (AdMA) and adamantyl acrylate (B77674) (Ada). These monomers can be polymerized through various methods, including free-radical polymerization, anionic polymerization, and Atom Transfer Radical Polymerization (ATRP). rsc.orgacs.orgnih.gov The bulky adamantyl group in the resulting polymers, such as poly(adamantyl methacrylate) (PAdMA), enhances thermal stability, mechanical properties, and etch resistance, making them suitable for applications like 193 nm photoresists. mdpi.com

Beyond its role as a monomer precursor, this compound itself can function as a polymerization initiator. In a notable example, it has been used as an initiator for the ring-opening polymerization (ROP) of ε-caprolactone, catalyzed by an aluminum-based complex. nih.gov This controlled polymerization process yields polycaprolactone (B3415563) (PCL) with a terminal adamantane (B196018) group. nih.gov The living nature of this system allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity. nih.gov Research has shown that the sterically hindered nature of the this compound initiator influences the polymerization rate compared to smaller initiators like isopropanol (B130326). nih.gov

Furthermore, derivatives of this compound are instrumental in creating multifunctional initiators for ATRP. nih.gov By esterifying a core molecule derived from adamantane with α-bromoisobutyryl bromide, initiators can be formed that lead to the growth of star polymers. aip.orgrsc.org These adamantane-cored star polymers, with arms composed of materials like polystyrene or poly(methyl methacrylate), exhibit unique rheological and physical properties compared to their linear counterparts. nih.gov

The following table summarizes the roles of this compound in polymerization:

| Role | Derivative/Process | Polymerization Method | Resulting Polymer/Application |

| Monomer Precursor | Adamantyl methacrylate (AdMA) | Free Radical, Anionic, ATRP | PAdMA for photoresistors rsc.orgacs.orgmdpi.com |

| Monomer Precursor | (1-adamantyl)methyl glycidyl ether | Living Polymerization | Functional polyethers nih.gov |

| Initiator | This compound | Ring-Opening Polymerization (ROP) | Adamantane-terminated Polycaprolactone (PCL) nih.gov |

| Initiator Precursor | Adamantane-based core | Atom Transfer Radical Polymerization (ATRP) | Star polymers (e.g., (Ada-PS)n-polyDVB) nih.govaip.org |

Incorporation into Liquid Crystalline Polymers

Derivatives of this compound are used to synthesize ester-containing compounds that exhibit liquid crystal properties. For example, ester-imides derived from trimellitic anhydride (B1165640) and this compound can form the basis for poly(ester-imide)s with liquid crystalline character. bibliotekanauki.pl The combination of a rigid phthalimide (B116566) core with the bulky adamantane ester group promotes the formation of ordered mesophases. bibliotekanauki.pl

The generation of liquid crystallinity is highly dependent on the substitution pattern of the adamantane core. Research on adamantane derivatives functionalized with 3,4,5-tris(dodecyloxy)phenyl carbamoyl (B1232498) groups has shown that disubstituted and trisubstituted adamantanes can form columnar liquid crystal phases. rsc.org However, the fully symmetric, tetra-substituted adamantane derivative did not exhibit liquid crystallinity, highlighting the importance of molecular asymmetry in inducing these phases. rsc.org

Adamantane units can be part of either main-chain or side-chain LCPs. In main-chain LCPs, the rigid adamantane unit would be part of the polymer backbone, connected by flexible spacers. In side-chain LCPs, the adamantane-containing mesogen is attached as a pendant group to a flexible polymer backbone, such as a polyoxetane or polyacrylate chain. nih.gov The properties of the resulting LCP, including the type of mesophase (e.g., nematic, smectic) and the phase transition temperatures, are influenced by the structure of the adamantane mesogen, the length of the flexible spacer, and the polymer backbone. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Systems

The well-defined, hydrophobic, and rigid structure of the adamantane group makes it an ideal "guest" molecule in supramolecular chemistry. Derivatives of this compound are frequently used to introduce the adamantyl moiety onto other molecules to facilitate host-guest interactions.

One of the most studied host-guest systems involves the inclusion of an adamantane guest within the hydrophobic cavity of a cyclodextrin (B1172386) (CD) host, particularly β-cyclodextrin. nih.gov The cavity of β-cyclodextrin has a diameter of approximately 7.8 Å, which is an excellent geometric match for the adamantyl group's diameter of about 7 Å. ajol.info This size complementarity, combined with hydrophobic and van der Waals interactions, leads to the formation of highly stable 1:1 inclusion complexes. mdpi.comajol.info

The binding affinity is strong, with association constants (Kₐ) typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com For example, isothermal titration calorimetry (ITC) analysis of the complexation between 1-adamantanecarboxylic acid and β-CD yielded a Kₐ value of 7.7 x 10⁴ M⁻¹. mdpi.com Similarly, a study of an Alexa 488-labeled adamantane derivative with β-CD reported a Kₐ of 5.2 x 10⁴ M⁻¹. mdpi.com The stability of these complexes can be influenced by factors such as pH and the specific substituents on the adamantane guest. mdpi.com

This robust and predictable interaction is harnessed to create supramolecular structures like hydrogels and polymers. nih.govmdpi.com For instance, polymers bearing pendant adamantane groups (derived from monomers like AdMA) can be crosslinked by multi-armed polymers functionalized with β-cyclodextrin, forming reversible, self-healing hydrogels. nih.gov Scanning tunneling microscopy has been used to visualize the complex formed between this compound and cyclodextrins on a graphite (B72142) surface, showing that the complex formation disrupts the regular packing of the cyclodextrin molecules. aip.org

Cavitands are synthetic host molecules with well-defined, rigid cavities. Similar to cyclodextrins, they can encapsulate guest molecules, and adamantane derivatives are frequently used as guests due to their shape and size complementarity with the cavitand's binding pocket. pnas.org The adamantane group acts as a binding "anchor" that fits snugly into the cavity, interacting with the aromatic walls of the cavitand through CH-π interactions. nih.gov

The formation of host-guest complexes between cavitands and adamantane derivatives can be highly stable. nih.gov Studies on self-folding cavitands have shown that they can bind adamantane guests with association constants ranging from less than 0.5 to over 4000 M⁻¹ in solvents like mesitylene. nih.govnih.gov The binding affinity is sensitive to subtle electronic effects of the substituents on the adamantane guest. nih.gov For example, a cavitand can discriminate between guests as similar as 1-bromoadamantane (B121549) and 1-cyanoadamantane. nih.gov

The interaction can also be controlled by external stimuli. Researchers have designed cavitands incorporating a photoswitchable azobenzene (B91143) unit into one of the walls. nih.gov Upon irradiation with UV light, the azobenzene isomerizes, changing the shape of the cavitand and forcing the release of the bound adamantane guest. This process is reversible upon heating, demonstrating a light-controlled guest uptake and release mechanism. nih.gov In other designs, adamantane guest molecules have been covalently attached to the upper rim of cavitands, creating self-complementary structures that form stable noncovalent dimers. acs.org

Cyclodextrin Complex Formation

Adamantane-based Scaffolds in Advanced Materials Design

The unique geometry of the adamantane molecule—a rigid, tetrahedral cage—makes it an exceptional scaffold for the precise three-dimensional presentation of functional groups. This property is widely exploited in the design of advanced materials, from drug delivery systems to catalysts and multivalent binders. mdpi.comnih.govmdpi.com this compound provides a convenient handle to attach this scaffold to other molecular components.

Adamantane's rigid framework allows it to serve as a core for the construction of dendrimers. mdpi.com These highly branched macromolecules can be built off the adamantane core, with each bridgehead position acting as a potential branching point. This results in globular nanostructures with a high density of functional groups on their surface, which can be tailored for applications like gene delivery. mdpi.compensoft.net

In another key application, adamantane is used as a scaffold to create multivalent ligands for targeting cell surface receptors. nih.gov By functionalizing three bridgehead positions of the adamantane core with targeting ligands, a rigid, tripodal recognition motif is created. The fourth bridgehead position can be used to attach an effector molecule, such as a radiotracer or a cytotoxin, without sterically hindering the binding of the ligands to their target. nih.gov This multivalent presentation can dramatically enhance binding affinity and specificity compared to monovalent ligands. nih.gov

Medicinal Chemistry and Biological Activity of 1 Adamantanemethanol Scaffolds

1-Adamantanemethanol as a Medicinal Chemistry Scaffold

The incorporation of the adamantane (B196018) moiety, often through this compound, into drug candidates has been a strategic approach to improve their physicochemical and pharmacological profiles. researchgate.netmdpi.com This is largely attributed to the unique three-dimensional structure and lipophilic nature of the adamantane cage. researchgate.net

Enhancement of Lipophilicity and Pharmacological Properties

The adamantane group is known to significantly increase the lipophilicity of a molecule. researchgate.netmdpi.comnih.gov This property can enhance a drug's ability to cross biological membranes, a critical factor for reaching its target site of action. acs.org The introduction of an adamantane moiety can lead to improved bioavailability and a more pronounced therapeutic effect. mdpi.com For instance, in the development of immunologic adjuvants, the 2-(1-adamantyl)ethyl group was used to modify the potency of fucopyranosyllipid compounds. nih.gov Similarly, in E-selectin antagonists, the adamantane moiety was introduced to pre-organize the pharmacophores, reducing the entropic penalty upon receptor binding. nih.gov

Influence on Drug-Like Properties

The rigid adamantane cage can impart a favorable conformation to a drug molecule, enhancing its interaction with its biological target. researchgate.net This structural rigidity can also improve the metabolic stability of a compound, prolonging its duration of action. The introduction of adamantane has been shown in many cases to increase the drug-like properties of a lead compound without a corresponding increase in toxicity. researchgate.net The unique shape and lipophilicity of adamantane can also facilitate more specific targeting in drug delivery. researchgate.net

Development of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation and are considered important targets for cancer therapy. nih.govresearchgate.net this compound has been utilized as a reagent in the synthesis of adamantane and noradamantane-based HDAC inhibitors. chemicalbook.com Adamantane-based hydroxamates, in particular, have demonstrated high potency as HDAC inhibitors. researchgate.net Givinostat is an example of an HDAC inhibitor, though not directly a this compound derivative, it highlights the therapeutic potential of targeting this enzyme class. nih.gov

Antimicrobial Activity of this compound Esters and Derivatives

Research has demonstrated that esters and other derivatives of this compound possess significant antimicrobial properties. mdpi.combibliotekanauki.pl A series of this compound esters of N-substituted phthalimide (B116566) 4-carboxylates were synthesized and showed distinct activity against various bacteria. bibliotekanauki.pl For example, 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide and 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide were found to be effective against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) of 0.022 and 0.05 µg/mL, respectively. bibliotekanauki.plnih.gov Other studies have also reported the antibacterial and antifungal activity of adamantane derivatives against strains like S. epidermidis and C. albicans. mdpi.com

Antiviral and Anticancer Research Involving Adamantane Derivatives

The adamantane scaffold is a well-established pharmacophore in the development of antiviral and anticancer agents. nih.govresearchgate.net Adamantane-based compounds have shown significant activity against a range of viruses, including influenza A, human immunodeficiency virus (HIV), and herpes simplex virus. nih.gov

Anticancer Activity and Apoptotic Induction

Numerous adamantane derivatives have been investigated for their anticancer potential. nih.govrsc.org These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. nih.govrsc.org For instance, synthetic retinoid adamantane derivatives have been found to be potent inducers of apoptosis in several human primary tumor types. nih.gov

In one study, a series of adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives were synthesized and evaluated for their cytotoxicity against A-549 human non-small cell lung cancer cells. rsc.org Several of these compounds demonstrated significant anti-proliferative activity, with some even exceeding the cytotoxicity of the common anticancer drug doxorubicin. rsc.org Further analysis confirmed that these compounds induced apoptosis in the cancer cells. rsc.org For example, the compound 5-(1-adamantylcarbamoyl)-6-methyl-4-(2-methylphenyl)-3,4-dihydropyrimidin-2(1H)-thione (IIb) showed the highest activity, inducing apoptosis in 43.33% of treated cells. rsc.org

Another study focused on adamantane-linked isothiourea derivatives and their effects on hepatocellular carcinoma (HCC). nih.gov These compounds were found to suppress tumor growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway and inducing apoptosis, as indicated by increased caspase-3 immunoexpression in liver tissues. nih.gov

Furthermore, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and showed anti-proliferative activity against lung, liver, and breast cancer cell lines. rsc.org Certain compounds from this series were found to induce the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer, and subsequently trigger apoptosis. rsc.orgresearchgate.net

Interactive Data Table: Anticancer Activity of Adamantane Derivatives

| Compound Class | Cancer Cell Line | Key Findings | Reference |

| Adamantane-containing Dihydropyrimidines | A-549 (Lung Cancer) | Significant anti-proliferative activity and induction of apoptosis. Compound IIb showed higher cytotoxicity than doxorubicin. | rsc.org |

| Adamantane-linked Isothioureas | Hepatocellular Carcinoma | Suppression of tumor growth via inhibition of TLR4-MyD88-NF-κB signaling and induction of apoptosis. | nih.gov |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas/thioureas | H460 (Lung), HepG2 (Liver), MCF-7 (Breast) | Anti-proliferative activity and induction of apoptosis through Nur77 expression. | rsc.org |

| [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid derivatives | A549 (Lung), HepG2 (Liver), PC-3 (Prostate) | Cytotoxic effects, particularly on A549 cells, and induction of apoptosis. | nih.gov |

Antiviral Effects (e.g., against bacteriophage PM2)

The adamantane core is a key feature in several antiviral drugs. nih.govresearchgate.net While research on the direct antiviral effects of this compound is not extensively documented in the provided search results, the behavior of related adamantane derivatives provides significant insights. Adamantane derivatives are known to interfere with the life cycle of certain viruses. researchgate.net

Studies on the bacteriophage PM2, a virus with a lipid membrane that infects Pseudoalteromonas bacteria, have shown that adamantane derivatives can affect its stability and assembly. nanomedicine.compsu.edu The PM2 virion is a metastable structure, and its coat can dissociate, revealing a hydrophobic lipid core particle. psu.edu The antiviral mechanism of some cationic compounds against bacteriophages involves interaction with the viral capsid. scienceopen.com For instance, adamantane derivatives have been shown to impact the stability of the bacteriophage PM2. nanomedicine.com The replication of bacteriophage PM2 involves phage-encoded regulators and occurs in association with the host's cytoplasmic membrane. psu.edunih.gov

It is important to note that while the provided information discusses the effects of adamantane derivatives on bacteriophage PM2, it does not specifically detail the activity of this compound itself. Further research would be needed to elucidate the specific interactions and antiviral potential of this compound against this and other viruses.

Adamantane Derivatives in Neurological Disorder Treatment (e.g., Parkinson's Disease)

Adamantane derivatives are a significant class of compounds used in the management of neurological disorders, most notably Parkinson's disease. wikipedia.orgresearchgate.net Amantadine (B194251), an adamantane derivative, was serendipitously discovered to have anti-parkinsonian effects and has been used to control symptoms of the disease since the 1970s. wikipedia.orgnih.gov It is used to treat dyskinesia, a common side effect of levodopa (B1675098) therapy, which is the primary treatment for Parkinson's disease. wikipedia.orgnih.gov

The precise mechanism of action of amantadine in Parkinson's disease is not fully understood but is thought to be multifactorial. wikipedia.orgnih.govdrugbank.com It is believed to act by increasing the release of dopamine (B1211576) from nerve endings and inhibiting its reuptake, thus enhancing dopaminergic transmission. wikipedia.orgnih.govpatsnap.com Additionally, amantadine is a weak antagonist of the NMDA-type glutamate (B1630785) receptor, which may also contribute to its therapeutic effects. wikipedia.orgnih.gov

Memantine (B1676192), another adamantane derivative, is also used in the treatment of neurological disorders, primarily Alzheimer's disease, but has been studied for Parkinson's disease as well. wikipedia.orgwithpower.com Like amantadine, memantine is an NMDA receptor antagonist, but it has a lower affinity and faster off-rate kinetics, which is thought to contribute to its better tolerability. nih.govmedlink.com While both drugs interact with glutamatergic pathways, amantadine also has a significant effect on the dopamine system, making it more versatile for treating the motor symptoms of Parkinson's disease. withpower.com

The development of new adamantane derivatives continues to be an active area of research, with the goal of improving efficacy and reducing side effects. farmaciajournal.com

| Drug | Primary Neurological Indication | Mechanism of Action Highlights |

| Amantadine | Parkinson's Disease (especially levodopa-induced dyskinesia) | Increases dopamine release, inhibits dopamine reuptake, weak NMDA receptor antagonist. wikipedia.orgnih.govdrugbank.comnih.govpatsnap.com |

| Memantine | Alzheimer's Disease (with some studies in Parkinson's) | Low-affinity, uncompetitive NMDA receptor antagonist. wikipedia.orgnih.govmedlink.com |

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking and structure-activity relationship (SAR) studies are crucial tools in drug discovery for understanding how a molecule interacts with its biological target and for optimizing its properties. For adamantane-based compounds, including those derived from this compound, these studies have been instrumental in designing new therapeutic agents. nih.gov

The rigid, three-dimensional structure of the adamantane cage allows for the precise positioning of functional groups to interact with target receptors. This has been exploited in the development of ligands for various targets, including the sigma-2 (σ2) receptor. nih.gov Molecular docking studies of adamantane-based ligands with the σ2 receptor have helped to elucidate the binding modes and key interactions. nih.gov

SAR studies on adamantane derivatives have revealed important insights. For instance, in a series of adamantane-linked 1,2,4-triazole (B32235) derivatives, docking studies predicted their potential to inhibit the 11β-HSD1 enzyme, which is implicated in metabolic diseases. nih.govnih.gov These studies also highlighted that while the adamantane derivatives had similar predicted binding affinities to a known inhibitor, they did not always form the same key interactions with active site residues, guiding the design of improved compounds. nih.gov

The lipophilic nature of the adamantane scaffold is another key feature in SAR. It can enhance the permeability of the blood-brain barrier, which is advantageous for drugs targeting the central nervous system. The adamantane moiety can also protect nearby functional groups from metabolic degradation, thereby increasing the drug's stability and half-life.

Scaffold Hopping Strategies in Drug Discovery Utilizing Adamantane

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while maintaining similar biological activity. researchgate.netniper.gov.in This approach is used to discover new drug candidates with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. researchgate.netniper.gov.in

The adamantane scaffold has been successfully employed in scaffold hopping strategies. Its unique, rigid, and three-dimensional structure makes it an attractive replacement for other cyclic systems, particularly aromatic rings like phenyl groups. This "escape from flatland" is a current trend in medicinal chemistry, aiming to explore new chemical space and improve drug-target interactions.

An example of this strategy is the replacement of a bicyclo[2.2.1]heptane system with an adamantane ring in the design of sigma-2 receptor ligands. nih.gov This substitution resulted in compounds that were considered bioisosteres of the original ligand, suggesting that the adamantane scaffold could serve as a valuable backbone for developing new σ2 receptor ligands. nih.gov Bioisosteric replacement of adamantane with other bicyclic groups has also been explored to improve properties like water solubility. nih.govescholarship.org

The use of adamantane in scaffold hopping can lead to the discovery of compounds with significantly different physicochemical properties. For instance, replacing a phenyl group with an adamantyl group can increase lipophilicity, which can be beneficial for CNS-targeting drugs. However, this can also present challenges, and careful optimization is often required to balance potency and other drug-like properties. acs.org

Environmental and Industrial Research Aspects of 1 Adamantanemethanol

Sustainable Synthesis and Degradation Pathways

Research into the synthesis and degradation of 1-adamantanemethanol is increasingly guided by the principles of green chemistry, aiming for more environmentally benign processes.

Sustainable Synthesis:

Traditional chemical syntheses often involve multi-step processes and harsh reagents. In contrast, sustainable approaches for producing this compound and its derivatives are being explored. One such method involves the catalytic hydrogenation of 1-adamantanecarboxylic acid. For instance, an iridium-based catalyst has been used for the direct hydrogenation of 1-adamantanecarboxylic acid to this compound in toluene, although this specific process required high temperatures (180 °C) and long reaction times. acs.org

Another approach focuses on bromine-free synthesis routes to avoid the use of hazardous reagents. A novel synthesis of 3-amino-1-adamantanemethanol, a related derivative, starts from adamantane (B196018) carboxylic acid and proceeds through a Ritter reaction, hydrolysis, neutralization, and reduction, completely avoiding the use of bromine. researchgate.netscientific.net The reduction of the carboxylic acid group to the methanol (B129727) group in this process was successfully achieved using a sodium borohydride/iodine system, which is considered a milder alternative to other reducing agents like BH3-THF. scientific.net

Biocatalysis represents a key avenue for the sustainable synthesis of chiral alcohols and is being investigated for adamantane derivatives. acs.org For example, Candida rugosa lipase (B570770) (CRL) has been utilized in the resolution of racemic alcohols using this compound as a co-substrate, highlighting the potential of enzymatic processes in the synthesis and modification of adamantane-based compounds. diva-portal.org

Degradation Pathways:

The environmental fate of this compound is an important consideration. While some safety data sheets suggest it is not expected to be hazardous to the environment or is not degradable in wastewater treatment plants, detailed studies are ongoing. thermofisher.com The biodegradation of adamantane and its alkylated derivatives has been observed in crude oils, indicating that microorganisms can metabolize these cage-like structures. researchgate.net Studies on bacteria like Mycobacterium have shown the ability to degrade alkyl-substituted adamantanes. researchgate.net The susceptibility to biodegradation appears to be influenced by the position and number of alkyl substituents on the adamantane core. researchgate.net

A study on a biodegradable adamantane polymer with ketal linkages in its backbone demonstrated that it degrades into neutral, excretable compounds, suggesting that designing adamantane-based materials for biodegradability is a viable strategy. nih.gov While specific photocatalytic degradation studies on this compound are not widely reported, this method is a common advanced oxidation process for breaking down persistent organic pollutants. The hydrogenolysis of C–O bonds, central to biomass valorization, has also been studied for this compound, converting it to 1-methyladamantane (B139842) using various platinum catalysts. researchgate.net

Applications in Chemical Engineering Processes

The rigid and bulky nature of the adamantyl group makes this compound a valuable building block in materials science and chemical engineering. guidechem.comresearchgate.net

Molecular Building Block:

This compound serves as a versatile reagent for introducing the adamantane moiety into a wide range of molecular structures. guidechem.comchemicalbook.com This is particularly useful in the synthesis of polymers and advanced materials. For example, it has been used to create adamantane-based polymers for applications such as touch screen coatings and as a component in photoresists. pensoft.netupc.edu It is also a reagent in the synthesis of (1-adamantyl)methyl glycidyl (B131873) ether, which is a building block for living polymerization, allowing for the creation of well-defined polymer architectures. chemicalbook.com Furthermore, it reacts with other chemical intermediates to form new compounds, such as the reaction with 3,4,5,6-tetrafluorophthalonitrile to produce 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile. chemicalbook.com

Role in Polymer Chemistry:

In polymer chemistry, the incorporation of the adamantane cage from this compound can significantly enhance the properties of the resulting polymers. It can increase thermal stability, rigidity, and hydrophobicity. guidechem.comuni-giessen.de For instance, adamantane-based polymers have been developed as halogen-free flame retardants for polycarbonates. mdpi.com It has also been used in the synthesis of block copolymers, such as adamantyl polyphosphazene-polystyrene, which can self-assemble into nanostructured materials. researchgate.net The synthesis of axially disubstituted silicon(IV) phthalocyanines, which have potential applications in materials science, also utilizes this compound. chemicalbook.comcymitquimica.com

Process Modifier:

Adamantane derivatives, including this compound, are studied for their ability to modify industrial processes. A notable example is their application in thermal management. Certain adamantane derivatives exhibit colossal barocaloric effects, meaning they undergo significant temperature changes in response to pressure. aip.orgx-mol.netupc.edu This property makes them suitable for applications in solid-state cooling, heat pumping, and particularly for active, pressure-assisted waste heat management, which is a critical area in improving the energy efficiency of industrial processes. aip.orgx-mol.netupc.eduresearchgate.net

Waste Management and Environmental Impact Studies

The management of chemical waste and the understanding of the environmental footprint of industrial chemicals are of paramount importance.

Waste Treatment and Disposal:

Standard procedures for chemical waste disposal apply to this compound. This involves handling by licensed disposal companies and compliance with local, regional, and national regulations. fishersci.comchemos.de Contaminated packaging should be disposed of in the same manner as the unused product. chemos.dehpc-standards.us General safety guidelines recommend preventing the chemical from entering drains and the environment. chemos.dehpc-standards.us For accidental spills, the material should be swept up and placed into suitable containers for disposal. fishersci.comfishersci.ca

Environmental Impact:

Available safety data for this compound indicates that it is not classified as hazardous to the environment. thermofisher.com Some sources state that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com However, comprehensive ecotoxicity data is often listed as "no information available" or "not available," signifying a need for more thorough investigation into its long-term environmental effects. thermofisher.comhpc-standards.usambeed.com

Studies on adamantane derivatives suggest a degree of biodegradability. researchgate.netnih.gov For instance, research on crude oils has shown that adamantanes can be biodegraded by microorganisms, although the rate and extent can be influenced by the molecular structure. researchgate.net The development of biodegradable polymers incorporating adamantane highlights a proactive approach to mitigating potential environmental persistence. nih.gov Given its low toxicity profile in some contexts, adamantane is considered a biocompatible scaffold for various applications, which may infer a lower environmental impact compared to more toxic chemical structures. pensoft.netscientific.net

Below is an interactive data table summarizing key research findings related to the industrial and environmental aspects of this compound.

| Research Aspect | Finding | Reference |

| Sustainable Synthesis | Can be synthesized via catalytic hydrogenation of 1-adamantanecarboxylic acid using an Iridium catalyst. | acs.org |

| Sustainable Synthesis | A bromine-free synthesis route for a related amino-derivative has been developed using a NaBH4/I2 reduction system. | scientific.net |

| Biocatalysis | Used as a co-substrate in lipase-catalyzed resolutions, showing potential for enzymatic processes. | diva-portal.org |

| Biodegradation | Adamantane derivatives are known to be biodegraded by certain bacteria found in crude oil reservoirs. | researchgate.net |

| Polymer Chemistry | Used as a building block for polymers, enhancing thermal stability and creating materials for photoresists and flame retardants. | chemicalbook.comupc.edumdpi.com |

| Chemical Engineering | Adamantane derivatives show colossal barocaloric effects, making them suitable for waste heat management and solid-state cooling. | aip.orgx-mol.netupc.edu |

| Waste Management | Disposal should be handled by licensed companies in accordance with all federal, state, and local regulations. | fishersci.comchemos.despectrumchemical.com |

| Environmental Fate | Not classified as environmentally hazardous, but comprehensive ecotoxicity data is limited. | thermofisher.comhpc-standards.us |

Q & A

What are the primary synthetic routes for 1-Adamantanemethanol, and how do yields vary under different conditions?

This compound can be synthesized via:

- Reduction of 1-adamantanecarboxylic acid : Lithium aluminum hydride (LiAlH₄) reduction achieves a 95% yield .

- PCC oxidation of 1-adamantanol : This method is used to prepare intermediates for bromoallene oxide synthesis, though yield data are not explicitly provided .

- Ritter reaction and subsequent reduction : A novel route involving adamantane carboxylic acid yields 3-amino-1-adamantanemethanol with a total yield of 43% .

Methodological Insight : Yields depend on steric hindrance and reagent choice. For example, bulky substrates may require longer reaction times or alternative catalysts.

How can researchers characterize the physical properties of this compound?

Key characterization methods include:

- Joback and Crippen methods : For calculating temperature-dependent properties like boiling point (563.32–597.44 K) and vapor pressure .

- Spectroscopic techniques : IR and ¹H NMR verify functional groups and structural integrity, as demonstrated in novel synthesis routes .

Data Consideration : Cross-validate experimental data with computational models to address discrepancies in viscosity or density measurements.

How does this compound interact with cyclodextrins, and what analytical methods are used?

This compound forms inclusion complexes with β-cyclodextrins, studied via:

- X-ray crystallography : Reveals host-guest geometry in the solid state .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) in aqueous solutions .

Experimental Design : Control humidity during Karl-Fischer titration to ensure accurate cyclodextrin concentration calculations .

What role does this compound play in asymmetric catalysis?

- Enantiomeric Rhodium Complexes : Derived from this compound, Rh₂(R-tfptad)₄ enables asymmetric benzylic C(sp³)–H amination with high enantiocontrol (e.g., >90% ee) .

Methodological Insight : Optimize chiral ligand loading and reaction temperature to balance efficiency and enantioselectivity.

How does steric hindrance from this compound affect polymerization kinetics?

- Initiation in ring-opening polymerization : Bulky initiators like this compound reduce polymerization rates and molecular weights compared to smaller alcohols (e.g., isopropanol) due to steric effects on catalyst accessibility .

Advanced Analysis : Use gel permeation chromatography (GPC) to correlate initiator size with polymer dispersity (Đ).

How do hierarchical zeolites enhance catalytic performance in reactions involving this compound?

- Mesopore engineering : Surfactant-templated FAU zeolites improve tetrahydropyranylation rates by increasing acid site accessibility for bulky alcohols. Normalized initial reaction rates (Rₜₒₜₐₗ) correlate with mesopore volume .

Optimization Strategy : Balance mesopore volume and acid site strength (e.g., via NaOH/Si ratio tuning) to avoid trade-offs in catalyst stability.

How can researchers resolve contradictions in steric vs. electronic effects during hydride transfer reactions?

- Case Study : In bromoallene oxide synthesis, steric compression at the adamantyl sp³ center drives irreversible hydride transfer, overriding electronic effects. Computational modeling (e.g., DFT) and kinetic isotope effects (KIEs) help disentangle these factors .

Data Interpretation : Compare experimental outcomes (e.g., product distribution) with transition-state (TS) simulations.

What methodologies assess acid site accessibility in zeolite-catalyzed reactions with this compound?

- Pyridine adsorption-desorption : Quantifies acid site strength (Brønsted vs. Lewis) and accessibility via FTIR. Sites retaining pyridine at 450°C are classified as "strong" .

- Reactivity profiling : Compare Rₛₜᵣₒₙg (activity per strong acid site) across catalysts to isolate accessibility effects from total acidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.